molecular formula C21H29FN2O2 B4727249 N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide

N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide

Katalognummer B4727249
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: JHFAVEFCWHZRME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide, also known as CX-5461, is a small molecule inhibitor that has shown promising results in the field of cancer research. This compound belongs to the family of G-quadruplex stabilizers, which are known to target the DNA secondary structures that are commonly found in cancer cells.

Wirkmechanismus

N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide targets the G-quadruplex structures that are formed in the rDNA promoter region. These structures are formed by the stacking of guanine bases in a four-stranded structure. This compound binds to these structures and stabilizes them, which leads to the inhibition of rDNA transcription. This ultimately results in the downregulation of ribosome biogenesis and the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective toxicity towards cancer cells. It does not affect the viability of normal cells at concentrations that are effective against cancer cells. This is due to the fact that normal cells have lower levels of rDNA transcription compared to cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It has also been shown to have antiangiogenic properties, which can prevent the growth and spread of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide is its selectivity towards cancer cells. This makes it a promising candidate for cancer treatment. This compound has also been shown to have a good safety profile in preclinical studies. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in some cases.

Zukünftige Richtungen

There are several future directions for the research on N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide. One of the main areas of focus is to improve its solubility and pharmacokinetic properties. This can be achieved by developing new formulations or delivery methods. Another area of research is to identify biomarkers that can predict the response of cancer cells to this compound. This can help to identify patients who are likely to benefit from this treatment. Finally, there is a need for clinical trials to evaluate the efficacy and safety of this compound in humans.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells that have high levels of ribosomal DNA (rDNA) transcription, which is a common feature of many cancer types. This compound inhibits the transcription of rDNA by stabilizing the G-quadruplex structures that are formed in the rDNA promoter region. This leads to the downregulation of ribosome biogenesis and ultimately results in the death of cancer cells.

Eigenschaften

IUPAC Name

N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O2/c1-2-24(19-6-4-3-5-7-19)21(26)17-12-14-23(15-13-17)20(25)16-8-10-18(22)11-9-16/h8-11,17,19H,2-7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFAVEFCWHZRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.